molecular formula C21H22N2O3 B11256676 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one

Cat. No.: B11256676
M. Wt: 350.4 g/mol
InChI Key: UMLDYCBWHOWWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a hydroxy group at the 7th position, a methylpiperazinyl group at the 8th position, and a phenyl group at the 3rd position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 7-hydroxy-4-methylcoumarin with N-methylpiperazine in the presence of formaldehyde . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors and enzymes. The compound’s chromophore structure allows it to absorb and emit light, making it useful in fluorescence-based assays .

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-(2-pyridinyl)-2H-chromen-2-one
  • 7-hydroxy-4-methylcoumarin
  • 7-hydroxy-4-methyl-8-(4ʹ-methylpiperazin-1ʹ-yl)methylcoumarin

Uniqueness

Compared to similar compounds, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-2-one

InChI

InChI=1S/C21H22N2O3/c1-22-9-11-23(12-10-22)14-18-19(24)8-7-16-13-17(21(25)26-20(16)18)15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3

InChI Key

UMLDYCBWHOWWOB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.